molecular formula C14H18N2O3S2 B5201090 ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate

ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate

Cat. No. B5201090
M. Wt: 326.4 g/mol
InChI Key: UKWIELIPPLCARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor signaling, making it an attractive target for the treatment of B cell malignancies. TAK-659 has shown promising results in preclinical studies, leading to its development as a potential therapeutic agent.

Mechanism of Action

BTK is a key enzyme involved in B cell receptor signaling, which plays a critical role in the survival and proliferation of malignant B cells. ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate binds to the active site of BTK, preventing its activation and downstream signaling. This results in decreased proliferation and survival of malignant B cells, leading to tumor regression.
Biochemical and Physiological Effects
ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate has been shown to have potent anti-tumor effects in preclinical models of B cell malignancies. In addition to its effects on BTK signaling, ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate has also been shown to inhibit other signaling pathways involved in B cell survival and proliferation, including PI3K/AKT and NF-kB. ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate is its specificity for BTK, which reduces the risk of off-target effects. ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate is its potential for drug-drug interactions, particularly with other agents that are metabolized by CYP3A4.

Future Directions

There are several potential future directions for the development of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate as a therapeutic agent. One possibility is the use of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate in combination with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential direction is the development of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate as a treatment for other B cell malignancies, such as Waldenstrom's macroglobulinemia or multiple myeloma. Finally, further studies are needed to determine the optimal dosing and schedule of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate in clinical trials.

Synthesis Methods

The synthesis of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate involves several steps, starting with the reaction between 2-thiophenecarboxylic acid and thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with ethyl 4-piperidinecarboxylate to form ethyl 1-(2-thiophenyl)-4-piperidinecarboxylate. The final step involves the reaction of this intermediate with carbon disulfide and methylamine to form ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.

properties

IUPAC Name

ethyl 1-(thiophene-2-carbonylcarbamothioyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-2-19-13(18)10-5-7-16(8-6-10)14(20)15-12(17)11-4-3-9-21-11/h3-4,9-10H,2,5-8H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWIELIPPLCARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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